molecular formula C3H7Cl2NO B150716 (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride CAS No. 96992-71-1

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

Cat. No.: B150716
CAS No.: 96992-71-1
M. Wt: 141.98 g/mol
InChI Key: GZDAGPDHXQKVHK-TYYBGVCCSA-N
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Description

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxylamine group bonded to a 3-chloroallyl group, with the configuration specified as (E), indicating the trans arrangement of substituents around the double bond. The hydrochloride form ensures its stability and solubility in aqueous solutions.

Scientific Research Applications

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method includes the reaction of hydroxylamine with 3-chloroallyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of electrodialysis coupled with oxime hydrolysis has been explored for the preparation of hydroxylamine derivatives, offering advantages such as mild reaction conditions and efficient mass transfer . This method can be adapted for large-scale production, ensuring consistent quality and minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amine derivatives.

    Substitution: Functionalized hydroxylamine derivatives with various substituents replacing the chloro group.

Mechanism of Action

The mechanism of action of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its reactive hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that alter their function. The chloroallyl group enhances its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is unique due to its chloroallyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature allows it to participate in specific chemical reactions that are not accessible to simpler hydroxylamine derivatives.

Properties

IUPAC Name

O-[(E)-3-chloroprop-2-enyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO.ClH/c4-2-1-3-6-5;/h1-2H,3,5H2;1H/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDAGPDHXQKVHK-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Cl)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073654, DTXSID10888770
Record name Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96992-71-1, 82244-86-8
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96992-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082244868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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